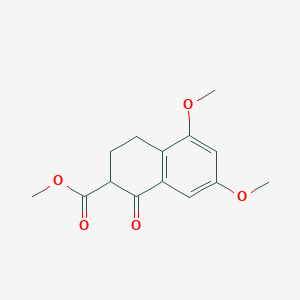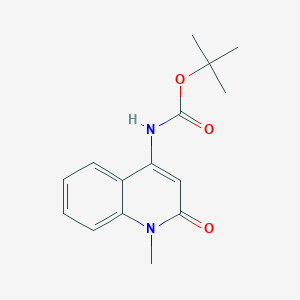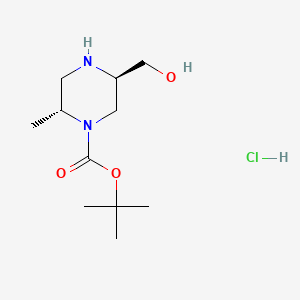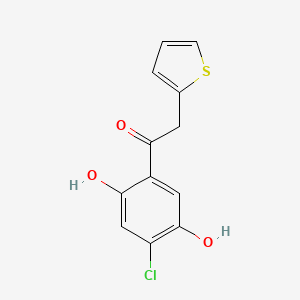![molecular formula C15H16N2O3 B11850554 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸は、そのユニークなスピロ環構造によって特徴付けられる複雑な有機化合物です。この化合物は、窒素原子を含む二環式構造であるジアザスピロ環系を特徴としています。フェニル基と酢酸部分の存在は、その化学的複雑さをさらに増しています。この化合物は、その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸の合成は、通常、多段階の有機反応を伴います。一般的な合成経路の1つには、環化反応によるスピロ環コアの形成が含まれます。これは、適切な前駆体(フェニル置換アミンなど)を酸性または塩基性条件下でカルボニル化合物と反応させることで実現できます。 反応条件は、多くの場合、環化プロセスを促進するために、制御された温度と触媒の使用が必要です .
工業的生産方法
この化合物の工業的生産には、大規模合成のための合成経路の最適化が含まれる場合があります。これには、費用対効果の高い試薬の選択、より高い収率を実現するための反応条件の最適化、および目的の生成物を高純度で得るための精製技術の実装が含まれます。 結晶化、蒸留、クロマトグラフィーなどの技術は、工業的生産プロセスで一般的に使用されています .
化学反応の分析
反応の種類
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: 化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤および求電子剤が含まれます。 反応条件には、多くの場合、目的の変換を達成するために、特定の溶媒、温度、触媒が必要です .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。 置換反応は、フェニル環またはスピロ環コアに新しい官能基を導入したり、既存の官能基を変更したりすることができます .
科学的研究の応用
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸は、次のものを含む、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物学的活性について調査されています。
医学: 創薬や新しい医薬品の設計のためのリード化合物として、その潜在的な治療的用途について探求されています。
作用機序
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的および経路は、特定の用途と研究されている生物系によって異なる場合があります .
類似の化合物との比較
類似の化合物
3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-2-オン: スピロ環構造が似ていますが、カルボニル基の位置が異なります.
2-ブチル-1,3-ジアザスピロ[4.4]ノン-1-エン-4-オン: 異なる置換基と潜在的な生物学的活性を持つ別のスピロ環化合物.
独自性
2-(2-オキソ-3-フェニル-1,4-ジアザスピロ[4.4]ノン-3-エン-1-イル)酢酸は、官能基とスピロ環構造の特定の組み合わせによってユニークです。 この独自性は、その独特の化学反応性と潜在的な生物学的活性に貢献し、さまざまな科学研究用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one: Shares a similar spirocyclic structure but differs in the position of the carbonyl group.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with different substituents and potential biological activities.
Uniqueness
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
InChIキー |
BNGZPRPDNZZCKQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)




![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)





